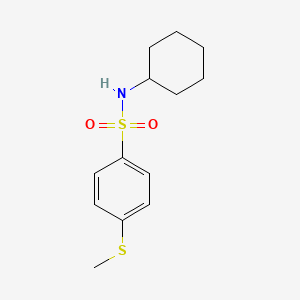
2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. It belongs to the class of phenylacetic acid derivatives and works by inhibiting the production of prostaglandins, which are responsible for causing pain and inflammation in the body.
Mecanismo De Acción
Diclofenac works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. By reducing the levels of prostaglandins in the body, 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide helps to alleviate pain and inflammation.
Biochemical and Physiological Effects
Diclofenac has been shown to have a range of biochemical and physiological effects, including reducing the production of inflammatory cytokines, decreasing the expression of adhesion molecules, and inhibiting the activation of immune cells. It has also been found to have antioxidant and neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide in lab experiments is its well-established pharmacological profile, which makes it a useful tool for investigating the mechanisms of pain and inflammation. However, its use is limited by its potential toxicity, particularly at high doses, and its effects may vary depending on the experimental model and conditions used.
Direcciones Futuras
There are several potential future directions for research on 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide, including:
1. Investigating its effects on other diseases and conditions, such as cancer and neurodegenerative disorders.
2. Developing new formulations and delivery methods to improve its efficacy and reduce its toxicity.
3. Exploring its potential as a therapeutic agent in combination with other drugs or therapies.
4. Investigating the mechanisms underlying its neuroprotective and antioxidant effects.
5. Developing new analogs and derivatives with improved pharmacological properties.
Overall, 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide is a widely used and well-studied drug with a range of potential therapeutic applications. Further research is needed to fully understand its mechanisms of action and potential benefits, as well as to develop new and improved formulations and delivery methods.
Métodos De Síntesis
The synthesis of 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide involves the reaction of 2-(4-chlorophenoxy)aniline with 2-hydroxy-4,5-dimethylbenzoic acid in the presence of a suitable reagent and solvent. The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of 2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide.
Aplicaciones Científicas De Investigación
Diclofenac has been extensively studied for its therapeutic potential in various diseases and conditions, including arthritis, migraine, and postoperative pain. It has also been investigated for its anti-inflammatory, analgesic, and antipyretic effects.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-10-7-14(15(19)8-11(10)2)18-16(20)9-21-13-5-3-12(17)4-6-13/h3-8,19H,9H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCFYQVNCWRNTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(2-hydroxy-4,5-dimethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(dimethylamino)-2-[(4-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5801766.png)





![N-(3-methylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5801816.png)


![2,2'-[(2-fluorobenzyl)imino]diethanol](/img/structure/B5801854.png)
![N-(3-pyridinylmethyl)-4,5-dihydronaphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B5801862.png)
![N'-[2-(4-chlorophenyl)acetyl]-2-furohydrazide](/img/structure/B5801869.png)
![N-{[(2-hydroxy-3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5801872.png)
![2-(2-furylmethylene)-6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B5801880.png)